tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate
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Overview
Description
tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan-3-ylamino derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and thietan-3-ylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar structural features but lacking the thietan-3-ylamino group.
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: Another carbamate derivative with different substituents.
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: A compound with an indole group instead of the thietan-3-ylamino group.
Uniqueness
tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H24N2O2S |
---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[1-(thietan-3-ylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2S/c1-9(6-13-10-7-17-8-10)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
VXVUHGOWROFDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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